molecular formula C5H5F5O B14756160 2-Ethoxy-1,1,3,3,3-pentafluoroprop-1-ene CAS No. 2247-94-1

2-Ethoxy-1,1,3,3,3-pentafluoroprop-1-ene

Cat. No.: B14756160
CAS No.: 2247-94-1
M. Wt: 176.08 g/mol
InChI Key: LLBCDOYDDNKNSQ-UHFFFAOYSA-N
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Description

2-Ethoxy-1,1,3,3,3-pentafluoroprop-1-ene is a fluorinated organic compound with the molecular formula C5H5F5O. It is known for its unique chemical properties, which make it valuable in various industrial and scientific applications. The compound is characterized by the presence of both ethoxy and pentafluoropropene groups, contributing to its distinct reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-1,1,3,3,3-pentafluoroprop-1-ene typically involves the reaction of hexafluoropropene with ethanol in the presence of a base. The reaction proceeds under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts and specific reaction temperatures is crucial to achieving high purity and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-1,1,3,3,3-pentafluoroprop-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethoxy-1,1,3,3,3-pentafluoroprop-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxy-1,1,3,3,3-pentafluoroprop-1-ene involves its interaction with various molecular targets. The compound’s fluorinated groups enhance its reactivity and stability, allowing it to participate in a range of chemical reactions. The ethoxy group can act as a leaving group in substitution reactions, while the pentafluoropropene moiety can undergo addition reactions with electrophiles and nucleophiles .

Comparison with Similar Compounds

Uniqueness: 2-Ethoxy-1,1,3,3,3-pentafluoroprop-1-ene is unique due to the combination of its ethoxy and pentafluoropropene groups, which confer distinct reactivity and stability. This makes it valuable in applications requiring specific chemical properties .

Properties

CAS No.

2247-94-1

Molecular Formula

C5H5F5O

Molecular Weight

176.08 g/mol

IUPAC Name

2-ethoxy-1,1,3,3,3-pentafluoroprop-1-ene

InChI

InChI=1S/C5H5F5O/c1-2-11-3(4(6)7)5(8,9)10/h2H2,1H3

InChI Key

LLBCDOYDDNKNSQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C(F)F)C(F)(F)F

Origin of Product

United States

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